

Spectroscopic Analysis of N-(n-Butyl)phosphoric triamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(n-Butyl)phosphoric Triamide	
Cat. No.:	B021954	Get Quote

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Introduction

N-(n-Butyl)phosphoric triamide (NBPTO), the oxygen analog of the widely used urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT), is a molecule of significant interest in agricultural and environmental chemistry.[1][2] Its role as the active form of NBPT in inhibiting urease necessitates a thorough understanding of its chemical properties for the development of more efficient fertilizer formulations and for monitoring its environmental fate.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze and characterize **N-(n-Butyl)phosphoric triamide**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of **N-(n-Butyl)phosphoric triamide** is presented in Table 1.

Property	Value	Reference
CAS Number	25316-39-6	[3]
Molecular Formula	C4H14N3OP	
Molecular Weight	151.15 g/mol	



Spectroscopic Data

The following sections detail the expected spectroscopic data for **N-(n-Butyl)phosphoric triamide** based on available literature and analysis of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **N-(n-Butyl)phosphoric triamide**. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.9	t	3H	-СН3
~1.3-1.4	m	2H	-CH₂-CH₃
~1.5-1.6	m	2H	-CH2-CH2-CH3
~2.8-2.9	m	2H	-NH-CH ₂ -
Broad Signal	s	4H	-P(O)(NH ₂) ₂
Broad Signal	S	1H	-NH-CH ₂ -

Note: The chemical shifts for the NH and NH₂ protons can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Data

Chemical Shift (ppm)	Assignment
~13.8	-CH₃
~20.0	-CH ₂ -CH ₃
~32.0	-CH2-CH2-CH3
~40.0	-NH-CH ₂ -



31P NMR Data

The ³¹P NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of a phosphoric triamide environment.

Infrared (IR) Spectroscopy

While specific IR spectra for **N-(n-Butyl)phosphoric triamide** are not readily available in the literature, the expected characteristic absorption bands based on its functional groups are summarized in Table 4.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	N-H Stretching (amide)
2850-2960	Medium-Strong	C-H Stretching (alkyl)
~1640	Medium	N-H Bending (amide)
~1200-1250	Strong	P=O Stretching
~900-1000	Strong	P-N Stretching

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the identification and quantification of **N-(n-Butyl)phosphoric triamide**.

Expected Fragmentation Pattern

The fragmentation of **N-(n-Butyl)phosphoric triamide** in a mass spectrometer is expected to involve the loss of the butyl group and amide groups.

m/z	Proposed Fragment
151	[M]+
94	[M - C ₄ H ₉] ⁺
78	[M - C4H9 - NH2] ⁺



Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **N-(n-Butyl)phosphoric triamide** are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the N-(n-Butyl)phosphoric triamide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Nuclei: ¹H, ¹³C, ³¹P.
- ¹H NMR:
 - Pulse sequence: Standard single pulse.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single pulse.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 seconds.
- 31P NMR:
 - Pulse sequence: Proton-decoupled single pulse.



• Number of scans: 128-256.

Relaxation delay: 2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

- Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- Solution: Dissolve the sample in a suitable solvent (that does not have interfering absorptions) and place a drop between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

- Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
- Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.

Data Processing:



- Perform a background scan.
- · Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background to produce the absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

- Prepare a stock solution of N-(n-Butyl)phosphoric triamide in a suitable solvent such as methanol or acetonitrile.[3]
- Prepare a series of calibration standards by diluting the stock solution.
- For analysis in a matrix (e.g., milk, fertilizer), an appropriate extraction and clean-up procedure is required.[4][5]

Instrumentation and Parameters:

- Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[4][5]
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid.[3]
- Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) is commonly used for quantification.[3][4][5]
- Ionization Source: Electrospray ionization (ESI) in positive mode.

Data Acquisition and Processing:

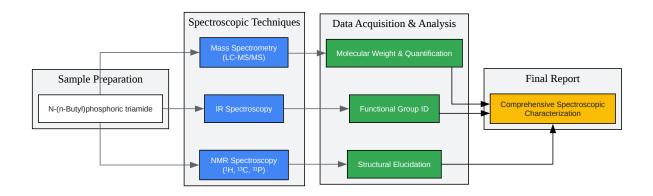
 Develop a multiple reaction monitoring (MRM) method by selecting precursor and product ion transitions for N-(n-Butyl)phosphoric triamide.



- Inject the standards and samples onto the LC-MS/MS system.
- Integrate the peak areas of the analyte in the chromatograms.
- Construct a calibration curve from the standards and quantify the analyte in the samples.

Visualizations

Experimental Workflow for Spectroscopic Analysis

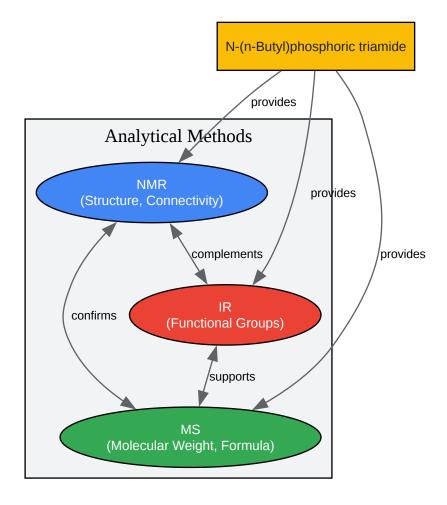


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Caption: Workflow for the spectroscopic analysis of N-(n-Butyl)phosphoric triamide.

Logical Relationship of Analytical Techniques





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Caption: Interrelation of spectroscopic techniques for compound characterization.

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- To cite this document: BenchChem. [Spectroscopic Analysis of N-(n-Butyl)phosphoric triamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021954#spectroscopic-analysis-of-n-n-butyl-phosphoric-triamide-nmr-ir-ms]

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